molecular formula C18H18BrNO4 B3751324 methyl 5-bromo-2-[(4-phenoxybutanoyl)amino]benzoate

methyl 5-bromo-2-[(4-phenoxybutanoyl)amino]benzoate

Cat. No. B3751324
M. Wt: 392.2 g/mol
InChI Key: WPTTVXGDQIJMDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-bromo-2-[(4-phenoxybutanoyl)amino]benzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. It is a synthetic compound that is derived from benzoic acid and has a molecular formula of C21H22BrNO4.

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-[(4-phenoxybutanoyl)amino]benzoate is not fully understood. However, it has been suggested that the compound may exert its cytotoxic effects by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death process that is essential for the maintenance of tissue homeostasis. It is possible that methyl 5-bromo-2-[(4-phenoxybutanoyl)amino]benzoate may activate apoptotic pathways in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Methyl 5-bromo-2-[(4-phenoxybutanoyl)amino]benzoate has been shown to exhibit cytotoxic activity against cancer cells in vitro. However, its biochemical and physiological effects in vivo are not well understood. Further studies are needed to determine the pharmacokinetics and pharmacodynamics of the compound in animal models.

Advantages and Limitations for Lab Experiments

Methyl 5-bromo-2-[(4-phenoxybutanoyl)amino]benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily prepared in the laboratory using a multi-step reaction process. It has also been shown to exhibit cytotoxic activity against cancer cells, making it a potential candidate for the development of anti-cancer drugs. However, the compound has some limitations for lab experiments. It is not readily available commercially and can be expensive to synthesize. Furthermore, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for the research on methyl 5-bromo-2-[(4-phenoxybutanoyl)amino]benzoate. One direction is to further investigate its mechanism of action in cancer cells. This can help to identify the molecular targets of the compound and facilitate the development of more potent anti-cancer drugs. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in animal models. This can provide valuable information on the safety and efficacy of the compound in vivo. Finally, the compound can be used as a starting material for the synthesis of novel compounds with potential therapeutic properties.

Scientific Research Applications

Methyl 5-bromo-2-[(4-phenoxybutanoyl)amino]benzoate has potential applications in various fields of scientific research. One of the major applications is in the field of medicinal chemistry, where it can be used as a starting material for the synthesis of novel compounds with potential therapeutic properties. It has been reported that methyl 5-bromo-2-[(4-phenoxybutanoyl)amino]benzoate exhibits cytotoxic activity against cancer cells, making it a potential candidate for the development of anti-cancer drugs.

properties

IUPAC Name

methyl 5-bromo-2-(4-phenoxybutanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO4/c1-23-18(22)15-12-13(19)9-10-16(15)20-17(21)8-5-11-24-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTTVXGDQIJMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)NC(=O)CCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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